molecular formula C20H19N5O B2545218 N-benzyl-N-(cyanomethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide CAS No. 1808835-47-3

N-benzyl-N-(cyanomethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide

Cat. No. B2545218
CAS RN: 1808835-47-3
M. Wt: 345.406
InChI Key: WSGRELJIJJTTFP-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide involves the inhibition of various enzymes and proteins essential for the growth and survival of cancer cells, fungi, and bacteria. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and also to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression. It has also been found to exhibit potent antifungal and antibacterial activities.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N-(cyanomethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide in lab experiments include its potent anticancer, antifungal, and antibacterial activities. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

The future directions for the study of N-benzyl-N-(cyanomethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide include the development of novel derivatives with improved potency and selectivity, the evaluation of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action at the molecular level. Additionally, its potential for use in combination therapy with other anticancer, antifungal, and antibacterial agents should be explored.

Synthesis Methods

The synthesis of N-benzyl-N-(cyanomethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide involves the reaction of 6-chloro-3-cyanopyridine-2-carboxylic acid with benzylamine and 3,5-dimethyl-1H-pyrazole-1-carboxylic acid in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI). The resulting product is then treated with cyanomethyl chloride to obtain the final compound.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activities.

properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-15-12-16(2)25(23-15)19-9-8-18(13-22-19)20(26)24(11-10-21)14-17-6-4-3-5-7-17/h3-9,12-13H,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGRELJIJJTTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)N(CC#N)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(cyanomethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide

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